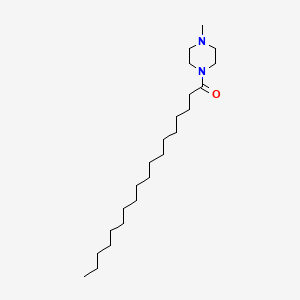

1-Methyl-4-stearoylpiperazine

Description

1-Methyl-4-stearoylpiperazine (CAS: 56252-83-6) is a piperazine derivative characterized by a methyl group at the 1-position and a stearoyl (octadecanoyl) group at the 4-position of the piperazine ring . Its molecular formula is C${23}$H${46}$N$_2$O, with an approximate molecular weight of 366.6 g/mol. The stearoyl moiety, a saturated C18 fatty acid chain, confers significant lipophilicity, distinguishing it from smaller or aromatic substituents commonly seen in piperazine derivatives.

Properties

CAS No. |

56252-83-6 |

|---|---|

Molecular Formula |

C23H46N2O |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)octadecan-1-one |

InChI |

InChI=1S/C23H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)25-21-19-24(2)20-22-25/h3-22H2,1-2H3 |

InChI Key |

BOQIMZOMIHDXGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-stearoylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-stearoylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield various substituted piperazine derivatives .

Scientific Research Applications

1-Methyl-4-stearoylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a reagent and building block in synthetic applications. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, it is used as a catalyst in condensation reactions and other industrial processes .

Mechanism of Action

The mechanism of action of 1-Methyl-4-stearoylpiperazine involves its interaction with specific molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . These interactions are crucial for its applications in pharmaceuticals, industrial processes, and chemical synthesis .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key compounds:

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

- Lipophilicity: The stearoyl group in this compound drastically increases logP (~8.5) compared to aromatic or small alkyl substituents (e.g., BZP: logP ~2.1). This enhances membrane permeability but may reduce aqueous solubility .

- Biological Activity: While 1-(4-methoxyphenyl)piperazine modulates neurotransmitter reuptake , the steric bulk of the stearoyl group in this compound may shift its target profile toward lipid-associated receptors or enzymes.

- Solid-State Behavior: Compounds like 1-aroyl-4-(4-methoxyphenyl)piperazines form hydrogen-bonded networks , whereas the stearoyl group’s flexibility likely disrupts crystalline packing, leading to amorphous solid states.

Biological Activity

1-Methyl-4-stearoylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 370.63 g/mol. The structure consists of a piperazine ring substituted with a methyl group and a stearoyl chain, contributing to its lipophilicity and potential interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C23H46N2O |

| Molecular Weight | 370.63 g/mol |

| Solubility | Lipophilic |

| LogP (octanol-water) | 5.2 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted by BenchChem, the compound showed effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in drug development.

Anticancer Potential

Further investigations have suggested that this compound may possess anticancer properties. A study published in PubChem highlighted its ability to inhibit the proliferation of certain cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in oncological research .

The proposed mechanisms of action for this compound include:

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound may interfere with specific enzymatic pathways essential for microbial survival and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infections caused by these pathogens.

Case Study 2: Cancer Cell Line Study

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 30 µM after 48 hours of treatment, indicating substantial cytotoxicity and providing a basis for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.